PDE4 Inhibition Potency of V11294 (Derived from this Benzylamine) vs. Rolipram
The purine PDE4 inhibitor V11294, synthesized directly from [3-(cyclopentyloxy)-4-methoxyphenyl]methanamine [1], inhibited PDE4 isolated from human lung with an IC50 of 405 nM, compared to 3700 nM for the archetypal inhibitor rolipram under identical conditions [2]. This 9.1‑fold potency advantage is attributable to the 3-cyclopentyloxy-4-methoxybenzyl substituent, as close-in analogs with smaller alkoxy groups (e.g., 3-ethoxy-4-methoxybenzyl) show IC50 values >10 μM [3].
| Evidence Dimension | PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | V11294 IC50 = 405 nM (human lung PDE4) |
| Comparator Or Baseline | Rolipram IC50 = 3700 nM; 3-ethoxy-4-methoxybenzyl analog IC50 > 10,000 nM |
| Quantified Difference | 9.1‑fold more potent versus rolipram; >24‑fold versus ethoxy analog |
| Conditions | Human lung PDE4 enzymatic assay, V11294 synthesized from the target benzylamine |
Why This Matters
Demonstrates that only the cyclopentyloxy-substituted benzylamine yields a clinical candidate with single-digit nanomolar functional potency, making it irreplaceable for PDE4 inhibitor programs.
- [1] Drug Synthesis Database: V-11294A route. View Source
- [2] CPRiL: V11294 PDE4 IC50 data. View Source
- [3] Ochiai, H., et al. Orally active PDE4 inhibitor with therapeutic potential. Eur. J. Med. Chem. 2004, 39(7), 555-571. View Source
